Citric acid trisodium salt hydrate

Description

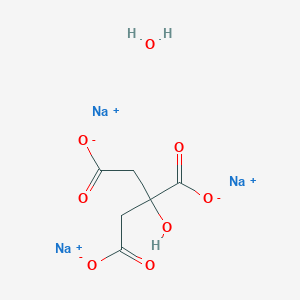

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Citrate Dihydrate

Foreword: The Ubiquitous Role of Trisodium Citrate in Science and Industry

Trisodium citrate, particularly in its dihydrate form (Na₃C₆H₅O₇·2H₂O), is a tribasic salt of citric acid that holds a significant position across a multitude of scientific and industrial domains.[1][2][3] Its multifaceted nature allows it to function as a buffering agent, sequestrant, emulsifier, and anticoagulant, rendering it indispensable in pharmaceuticals, food and beverage production, and various technical applications.[1][2][4][5] In the pharmaceutical sector, it is crucial for controlling pH in formulations, and its ability to chelate calcium ions is fundamental to its use as an anticoagulant for blood storage and transfusion.[4][6][7] This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of trisodium citrate dihydrate, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Trisodium Citrate Dihydrate: A Controlled Neutralization Approach

The most prevalent and straightforward method for synthesizing trisodium citrate dihydrate is through the complete neutralization of citric acid with a high-purity sodium base, followed by crystallization.[2][5] This process is fundamentally an acid-base reaction, where the three carboxylic acid groups of citric acid react with a stoichiometric amount of a sodium source, such as sodium hydroxide or sodium carbonate.

The choice of the sodium source is a critical experimental decision. Sodium hydroxide is a strong base that reacts rapidly and exothermically with citric acid. While efficient, this reaction requires careful temperature control to prevent side reactions and ensure the formation of a stable crystal structure upon cooling. Sodium carbonate, a weaker base, offers a more controlled reaction rate, with the effervescence of carbon dioxide providing a visual endpoint for the neutralization.[8]

Reaction Stoichiometry and pH Control: The Key to Purity

The stoichiometry of the reaction is paramount to achieving a high-purity product. The reaction between citric acid (H₃C₆H₅O₇) and sodium hydroxide (NaOH) proceeds as follows:

H₃C₆H₅O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Precise control of the final pH of the solution is a self-validating mechanism for ensuring complete neutralization. A solution of trisodium citrate should have a pH in the range of 7.5 to 9.0.[6] This slightly alkaline pH is indicative of the complete deprotonation of the citric acid's carboxylic groups.

Experimental Workflow: From Reagents to Crystals

The following diagram illustrates the logical flow of the synthesis process:

Caption: A schematic overview of the synthesis process for trisodium citrate dihydrate.

Detailed Protocol for Laboratory-Scale Synthesis

-

Preparation of Reactants:

-

Dissolve a known molar quantity of anhydrous citric acid in deionized water to create a concentrated solution.

-

Prepare a standardized solution of sodium hydroxide or sodium carbonate of a known concentration.

-

-

Neutralization:

-

Slowly add the sodium base solution to the citric acid solution with constant stirring.

-

Monitor the temperature of the reaction mixture and use a cooling bath if necessary to maintain a temperature below 50°C.

-

Continuously monitor the pH of the solution using a calibrated pH meter. The addition of the base should continue until a stable pH between 8.0 and 8.5 is achieved.

-

-

Crystallization:

-

Once neutralization is complete, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal of trisodium citrate dihydrate can be employed to induce crystallization.

-

For optimal crystal growth, the cooling process should be gradual. Rapid cooling can lead to the formation of smaller, less pure crystals.

-

-

Isolation and Drying:

-

Collect the resulting white crystalline powder by vacuum filtration.[9]

-

Wash the crystals with a small amount of cold deionized water to remove any residual impurities.

-

Dry the crystals in an oven at a temperature below 150°C to avoid the loss of water of hydration. The dihydrate form will lose its water of crystallization above this temperature.[10]

-

Part 2: Comprehensive Characterization of Trisodium Citrate Dihydrate

A thorough characterization of the synthesized trisodium citrate dihydrate is essential to confirm its identity, purity, and physical properties. A multi-technique approach provides a self-validating system for quality control.

Logical Interrelation of Characterization Techniques

The following diagram illustrates how different analytical techniques provide complementary information to build a complete profile of the synthesized compound:

Caption: Interconnectivity of analytical techniques for comprehensive characterization.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of trisodium citrate provides a unique fingerprint, confirming the presence of the citrate anion.

-

Causality: The carboxylate groups (COO⁻) are the most prominent feature. The symmetric and asymmetric stretching vibrations of the COO⁻ group are observed at approximately 1395 cm⁻¹ and 1586 cm⁻¹, respectively.[11] The broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations from the water of hydration.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the citrate molecule in solution.

-

Causality: In D₂O, the ¹H NMR spectrum of trisodium citrate typically shows a characteristic AB-type pattern for the methylene protons (CH₂).[12] The chemical shifts of these protons are sensitive to the pH of the solution.

| Technique | Key Observables | Expected Results for Trisodium Citrate Dihydrate |

| FTIR | Vibrational frequencies of functional groups | Symmetric and asymmetric COO⁻ stretching at ~1395 cm⁻¹ and ~1586 cm⁻¹. Broad O-H stretch from water of hydration (~3000-3600 cm⁻¹).[11][13] |

| ¹H NMR | Chemical shifts and coupling patterns of protons | AB quartet for the two diastereotopic methylene protons around 2.5-2.7 ppm in D₂O.[14][15] |

Thermal Analysis: Probing Hydration and Stability

a) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For trisodium citrate dihydrate, TGA is primarily used to determine the water content.

-

Causality: Upon heating, the two water molecules of hydration are lost. This corresponds to a theoretical weight loss of approximately 12.2%.[16] The dehydration process for the dihydrate typically occurs at around 150-180°C.[16][17]

b) Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on phase transitions, such as dehydration.

-

Causality: The dehydration of trisodium citrate dihydrate is an endothermic process, which is observed as a sharp peak in the DSC thermogram. The peak temperature of this endotherm corresponds to the temperature of dehydration.[16][17]

| Technique | Key Parameter Measured | Expected Results for Trisodium Citrate Dihydrate |

| TGA | Mass loss upon heating | A weight loss of ~12.2% corresponding to the loss of two water molecules.[16] |

| DSC | Heat flow during thermal transitions | A sharp endothermic peak corresponding to the dehydration of the dihydrate form.[16][17] |

X-ray Diffraction (XRD): Confirming Crystalline Structure

Powder XRD is an essential technique for identifying the crystalline phase of the synthesized material. Each crystalline solid has a unique diffraction pattern.

-

Causality: The XRD pattern of the synthesized product should be compared with a reference pattern for trisodium citrate dihydrate from a crystallographic database. This comparison confirms the correct crystal structure and can also be used to identify the presence of any other crystalline phases, such as the anhydrous or pentahydrate forms.[16][18]

Assay and Purity Determination: Quantifying the Product

a) Titration

A common method for determining the assay of trisodium citrate is a non-aqueous titration with perchloric acid in glacial acetic acid.[19][20]

-

Causality: In this method, the citrate acts as a base and is titrated with a strong acid. The endpoint is typically determined using a crystal violet indicator. Each mole of perchloric acid is equivalent to one-third of a mole of trisodium citrate.

b) High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the sample and to quantify the citrate content.

-

Causality: A reversed-phase HPLC method with UV detection is often employed.[21] This method can separate citrate from potential impurities. However, it is important to note that HPLC alone cannot distinguish between citric acid and its salts in solution.[22]

Step-by-Step Protocol for Assay by Titration

-

Accurately weigh approximately 350 mg of the synthesized trisodium citrate dihydrate.

-

Dissolve the sample in 100 mL of glacial acetic acid, warming gently if necessary.

-

Allow the solution to cool to room temperature.

-

Add a few drops of crystal violet indicator.

-

Titrate with a standardized 0.1 N solution of perchloric acid until the color changes to a distinct green.

-

Perform a blank titration and make any necessary corrections.

-

Calculate the percentage assay using the following formula: % Assay = (V × N × 8.602) / W Where:

-

V = volume of perchloric acid consumed in mL

-

N = normality of the perchloric acid solution

-

W = weight of the sample in grams

-

8.602 is the milliequivalent weight of trisodium citrate.[19]

-

Conclusion: A Foundation for Quality and Innovation

The synthesis and rigorous characterization of trisodium citrate dihydrate are fundamental to ensuring its quality and efficacy in pharmaceutical and other applications. The methodologies outlined in this guide provide a robust framework for producing and validating this critical excipient. A thorough understanding of the underlying chemical principles and the application of orthogonal analytical techniques are paramount for any scientist or researcher working with this versatile compound.

References

- The Role of Citric Acid and Citrates in Pharmaceuticals - Citribel. (2024, September 23).

- Trisodium Citrate (anhydrous) - Pharma Excipients.

- Trisodium citrate - Wikipedia.

- Method of Analysis for Sodium Citrate | Pharmaguideline.

- Trisodium Citrate Dihydrate: What is it and where is it used? - Drugs.com. (2025, October 6).

- Trisodium Citrate - Norkem.

- US2159155A - Process for the manufacture of sodium citrate di-hydrate - Google Patents.

- Sodium Citrate Dihydrate - CD Formulation.

- 1H NMR spectra of trisodium citrate in D2O in the absence (a) and... - ResearchGate.

- Investigations on dehydration processes of trisodium citrate hydrates - Hep Journals.

- TRISODIUM CITRATE | - atamankimya.com.

- Investigations on dehydration processes of trisodium citrate hydrates - ResearchGate. (2025, August 7).

- US3904684A - Method for producing sodium citrate dihydrate - Google Patents.

- US5929276A - Process for the preparation of anhydrous trisodium citrate - Google Patents.

- Trisodium Citrate Dihydrate: Properties & Applications.

- Trisodium citrate dihydrate | 6132-04-3 - ChemicalBook.

- Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands.

- Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies - Scirp.org.

- FT-IR spectra of (a) Sodium citrate (b) Gold/citrate and (c) PEI and (d) Gold/PEI. - ResearchGate.

- 1 H NMR (600 MHz) spectra of trisodium citrate, showing AB-type pattern... - ResearchGate.

- TRISODIUM CITRATE.

- Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem - NIH.

- TRISODIUM CITRATE DIHYDRATE - Ataman Kimya.

- Product Data Sheet - Trisodium Citrate Dihydrate - Mr. Malt®. (2015, October 1).

- Trisodium citrate dihydrate: uses and Structure - ChemicalBook. (2024, September 19).

- Sodium Citrate Buffer - United States Biological.

- TGA/FTIR study of the pyrolysis of sodium citrate and its effect on the pyrolysis of tobacco - RUA.

- Trisodium Citrate Dihydrate - Cargill.

- Development and validation of stability indicating method for determination of sodium citrate in pediatric cough syrup - World Journal of Advanced Research and Reviews. (2020, November 20).

- (a) shows FTIR spectra of (I) pure tri-sodium citrate crystals, (II)... - ResearchGate.

- 754 Diagnostic Sodium Citrate Solution / Official Monographs for Part I.

- Trisodium Citrate Dihydrate | Citrics | ACIDULANTS - Jungbunzlauer. (2025, December 2).

- Trisodium Citrate Dihydrate | Univar Solutions.

- Sodium citrate(68-04-2)IR1 - ChemicalBook.

- 1M Sodium citrate - Protocols.io. (2015, October 12).

- Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem.

- Trisodium citrate dihydrate catalyzed synthesis of fully and diversely functionalized novel piperidinone derivatives - ResearchGate. (2025, January 10).

- Sodium Citrate - LookChem.

- TGA-FTIR study of the pyrolysis of sodium citrate and its effect on the pyrolysis of tobacco and tobacco/SBA-15 mixtures under N2 and air atmospheres - PubMed.

- 1 H NMR spectra of sodium citrate in D 2 O (containing 0.01 % methanol... - ResearchGate.

- TSC Data Packet - Ingredi. (2024, March 12).

- Trisodium citrate, Na3(C6H5O7) - PMC - PubMed Central.

- Trisodium citrate dihydrate meets USP testing specifications - Sigma-Aldrich.

- (a) XRD patterns corresponding to different concentrations of sodium citrate - ResearchGate.

- Fig. 3 XRD pattern of different amount of trisodium citrate synthesized... - ResearchGate.

- Trisodium citrate dihydrate, 99% - Fisher Scientific.

- Sodium citrate, dihydrate - Sigma-Aldrich.

Sources

- 1. drugs.com [drugs.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands [kandschemical.com]

- 4. citribel.com [citribel.com]

- 5. Trisodium citrate dihydrate: uses and Structure_Chemicalbook [chemicalbook.com]

- 6. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 7. Norkem » Trisodium Citrate [norkem.com]

- 8. Sodium Citrate Dihydrate - CD Formulation [formulationbio.com]

- 9. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Investigations on dehydration processes of trisodium citrate hydrates [journal.hep.com.cn]

- 17. researchgate.net [researchgate.net]

- 18. Trisodium citrate, Na3(C6H5O7) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]

- 20. fao.org [fao.org]

- 21. wjarr.com [wjarr.com]

- 22. Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies [scirp.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Trisodium Citrate Dihydrate

Abstract

Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O) is a tribasic salt of citric acid widely utilized in the pharmaceutical, food, and chemical industries as an excipient, buffering agent, anticoagulant, and sequestrant.[1] Its performance in these applications is intrinsically linked to its solid-state properties, which are dictated by its crystal structure. This guide provides a comprehensive technical overview of the methodologies employed to characterize the crystal structure of trisodium citrate dihydrate. We delve into the foundational principles of its crystallography, detail field-proven experimental protocols for single-crystal and powder X-ray diffraction (PXRD), thermal analysis, and complementary spectroscopic techniques. The causality behind experimental choices is explained, offering researchers and drug development professionals a robust framework for analysis, ensuring data integrity and a deeper understanding of this critical pharmaceutical ingredient.

Introduction: The Significance of Crystalline Form

In pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms and molecules in a solid—the crystal structure—is of paramount importance. It governs critical physicochemical properties including solubility, stability, hygroscopicity, and mechanical strength. Trisodium citrate dihydrate is known to exist as odorless, colorless, monoclinic crystals.[2]

The dihydrate form incorporates two water molecules into its crystal lattice.[3][4] These water molecules are not mere passengers; they are integral to the structure, forming a complex network of hydrogen bonds that stabilize the entire crystalline framework.[3][4] Understanding this structure is crucial for:

-

Stability and Formulation: The dehydration process, where these water molecules are lost upon heating, can lead to a phase transformation, impacting the stability and performance of a drug product.[5][6]

-

Quality Control: Confirming the correct crystalline form and phase purity is a regulatory requirement to ensure batch-to-batch consistency.

-

Functionality: The specific coordination of the sodium ions and the conformation of the citrate anion influence its effectiveness as a chelating and buffering agent.

This guide will equip the reader with the necessary knowledge to perform a thorough and accurate analysis of this vital material's crystal structure.

The Crystallography of Trisodium Citrate Dihydrate

The crystal structure of trisodium citrate dihydrate is characterized by a complex network of citrate and sodium ions, stabilized by extensive hydrogen bonding with the water of crystallization.[3][4] Single-crystal X-ray diffraction studies have elucidated its fundamental crystallographic parameters.

The structure consists of citrate anions and sodium cations, where the sodium ions exhibit distinct coordination environments, bonding with oxygen atoms from both the citrate's carboxylate and hydroxyl groups, as well as the water molecules. The water molecules act as crucial bridges, linking different components of the structure through a robust hydrogen-bonding network.[3]

Key Crystallographic Data

A summary of the essential crystallographic data for trisodium citrate dihydrate is presented below. These values serve as the benchmark for experimental verification.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅Na₃O₇·2H₂O | [3][7] |

| Molecular Weight | 294.10 g/mol | [7][8] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁ | [3] |

| Appearance | White, granular crystals or crystalline powder | [1][2] |

Experimental Analysis Workflow

A multi-technique approach is essential for a comprehensive analysis of the crystal structure. The typical workflow involves a primary diffraction method for structure determination, complemented by thermal and spectroscopic methods to probe the material's behavior and confirm its identity.

Core Experimental Techniques

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline material.

-

Causality of Method: This technique is chosen because it provides an unambiguous solution of the crystal structure, revealing the complete asymmetric unit and how it builds the entire crystal lattice. It is the only method that can definitively determine the space group and atomic coordinates without prior knowledge.

-

Methodology Overview:

-

Crystal Growth: High-quality single crystals are paramount. Trisodium citrate dihydrate is highly soluble in water.[2] Crystals can be grown by slow evaporation of a saturated aqueous solution at a constant temperature (e.g., below 50°C to favor the dihydrate form).[9] The slow rate is critical to prevent the formation of polycrystalline aggregates.

-

Crystal Mounting: A suitable, defect-free crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions and thermal parameters.

-

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for phase identification, purity assessment, and quality control, especially when single crystals are not available or for routine analysis.

-

Causality of Method: PXRD is rapid and non-destructive. It provides a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a reference pattern from a database (e.g., the ICDD Powder Diffraction File), one can confirm the identity and assess the purity of a bulk sample.

-

Detailed Experimental Protocol:

-

Sample Preparation:

-

Gently grind about 100-200 mg of the trisodium citrate dihydrate sample in an agate mortar and pestle to achieve a fine, homogenous powder.

-

Rationale: Grinding reduces particle size and preferred orientation, ensuring that a random distribution of crystallite orientations is presented to the X-ray beam, which is critical for accurate intensity data.

-

-

Sample Mounting:

-

Back-load the powder into a sample holder, pressing gently with a flat surface (like a glass slide) to create a smooth, level surface.

-

Rationale: Back-loading minimizes preferred orientation that can occur with top-loading, leading to more accurate peak intensity ratios.

-

-

Instrument Setup & Data Collection:

-

Place the sample holder into the PXRD instrument.

-

Set the instrument parameters. Typical settings for a copper source are:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage/Current: 40 kV / 40 mA

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

-

Rationale: The 5-50° 2θ range covers the most characteristic diffraction peaks for small organic molecules. A small step size ensures good resolution of adjacent peaks.

-

-

Data Analysis:

-

Process the raw data to identify peak positions (in °2θ) and their relative intensities.

-

Compare the experimental peak list against a reference pattern for trisodium citrate dihydrate to confirm its identity.

-

Check for the presence of unexpected peaks, which may indicate impurities or the presence of a different hydrate or anhydrous form.

-

-

Thermal Analysis (TG/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of the crystal, particularly the dehydration process.

-

Causality of Method: The water molecules in trisodium citrate dihydrate are released upon heating. TGA measures the mass loss associated with this dehydration, while DSC measures the heat flow required to do so. This provides quantitative information on the water content and the energetics of its removal.

-

Key Findings from Literature:

-

Studies have shown that the dehydration of trisodium citrate dihydrate occurs in a single step.[5][6]

-

The onset temperature for this dehydration is around 430.99 K (157.84 °C).[5][6] The associated mass loss of ~12.2% corresponds to the theoretical loss of two moles of water.[5]

-

This thermal event is a sharp endotherm, confirming it is an energy-requiring process.[5]

-

| Thermal Event | Onset Temperature (K) | Peak Temperature (K) | Mass Loss (%) | Reference |

| Dehydration | 430.99 | 436.76 | ~11.9 - 12.2 | [5] |

Structural Interpretation: The Role of Water and Ions

The data from the experimental techniques converge to build a complete picture of the trisodium citrate dihydrate structure. The PXRD confirms the bulk material is the correct phase, the thermal analysis quantifies the water content and its lability, and the SC-XRD provides the definitive atomic arrangement.

The structure is a complex three-dimensional framework held together by ionic bonds and hydrogen bonds.

This diagram illustrates the fundamental interactions:

-

Ionic Coordination: Sodium (Na⁺) cations are coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate anion, as well as by oxygen from the water molecules.[3]

-

Hydrogen Bonding: The water molecules are critical, acting as both donors and acceptors of hydrogen bonds, linking citrate anions to each other and reinforcing the coordination sphere of the sodium ions.[3][4]

This intricate network is responsible for the material's stability at room temperature. The loss of this water network at elevated temperatures, as seen in thermal analysis, leads to the collapse of the dihydrate structure and transformation into an anhydrous form.[5][6]

Conclusion

The crystal structure analysis of trisodium citrate dihydrate requires a synergistic application of diffraction and thermal analysis techniques. While single-crystal X-ray diffraction provides the ultimate structural solution, powder X-ray diffraction serves as a vital tool for routine identification and quality assurance. Thermal analysis confirms the role and stoichiometry of the water of hydration, a critical component of the crystal lattice. For researchers and drug development professionals, a thorough understanding of this structure and the methods to verify it is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, stability, and efficacy of countless products that rely on this essential excipient.

References

-

Ataman Kimya. (n.d.). TRISODIUM CITRATE DIHYDRATE. Retrieved from [Link]

-

Fischer, A., & Palladino, G. (2003). Trisodium citrate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 59(11), m1080–m1082. Available from: [Link]

-

Wang, F., Liu, Y., Zhang, R., & Wang, J. (2014). Investigations on dehydration processes of trisodium citrate hydrates. Journal of Thermal Analysis and Calorimetry, 115(1), 803-808. Available from: [Link]

-

Ataman Kimya. (n.d.). TRISODIUM CITRATE. Retrieved from [Link]

-

Wang, F., Liu, Y., Zhang, R., & Wang, J. (2014). Investigations on dehydration processes of trisodium citrate hydrates. ResearchGate. Available from: [Link]

- Google Patents. (2013). CN104262139A - Preparation method of sodium citrate crystal through solvent-out crystallization.

-

Fischer, A., & Palladino, G. (2003). Trisodium citrate dihydrate. DiVA portal. Retrieved from [Link]

-

Kaduk, J. A. (2016). Trisodium citrate, Na3(C6H5O7). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 793–797. Available from: [Link]

-

Ataman Kimya. (n.d.). TRISODIUM CITRATE DIHYDRATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Trisodium citrate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Citrate Dihydrate. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Trisodium citrate dihydrate [diva-portal.org]

- 5. Investigations on dehydration processes of trisodium citrate hydrates [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 9. CN104262139A - Preparation method of sodium citrate crystal through solvent-out crystallization - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Sodium Citrate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've frequently encountered questions surrounding the solubility of ionic compounds in non-aqueous media. Sodium citrate dihydrate, a common excipient and active pharmaceutical ingredient (API), is often at the center of these discussions. Its behavior in organic solvents is critical for a range of applications, from reaction chemistry and purification to formulation development and drug delivery. This guide is born out of a need for a consolidated, in-depth resource that moves beyond simple statements of "soluble" or "insoluble" to provide a deeper understanding of the underlying principles and practical methodologies for assessing the solubility of this important hydrated salt.

This document is structured to provide not just data, but a foundational understanding of the physicochemical principles at play. We will delve into the theoretical underpinnings of why sodium citrate dihydrate exhibits limited solubility in most organic solvents, present the available solubility data, and provide a detailed, field-proven protocol for you to determine solubility in your own laboratory settings.

Physicochemical Properties of Trisodium Citrate Dihydrate

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) is the tribasic sodium salt of citric acid, with two molecules of water of hydration.[1][2] It is a white, crystalline powder that is odorless and has a saline, mildly tart taste.[2][3] This compound is widely used in the food, pharmaceutical, and chemical industries as a buffering agent, sequestrant, emulsifier, and anticoagulant.[2][4]

Key properties relevant to its solubility include:

-

Molecular Formula: C₆H₅Na₃O₇·2H₂O[5]

-

Molecular Weight: 294.10 g/mol [5]

-

Appearance: White, granular crystals or crystalline powder[2]

-

Nature: Ionic salt of a weak organic acid.

-

Water of Hydration: The two water molecules are an integral part of the crystal lattice structure.[6]

Theoretical Framework: The Energetics of Dissolution in Organic Solvents

The solubility of an ionic compound like sodium citrate dihydrate in any solvent is governed by a delicate balance between two key thermodynamic factors: lattice energy and solvation energy .[7][8][9]

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice and separate the constituent ions (in this case, 3Na⁺ and C₆H₅O₇³⁻) and the water of hydration. This is an endothermic process.

-

Solvation Energy: This is the energy released when the separated ions and water molecules interact with and are stabilized by the solvent molecules. This is an exothermic process.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.[7][10]

The Role of the Solvent

The nature of the organic solvent is paramount in determining the solvation energy. We can categorize organic solvents based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents (e.g., methanol, ethanol, glycerol, ethylene glycol): These solvents have a dipole moment and can act as hydrogen bond donors. They are generally better at solvating both cations and anions.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are typically good at solvating cations but less effective at solvating anions.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents have a low dielectric constant and lack significant dipole moments. They are very poor at solvating ions.

Why is Sodium Citrate Dihydrate Poorly Soluble in Most Organic Solvents?

-

High Lattice Energy: Sodium citrate is a salt with a trivalent anion, which contributes to a strong crystal lattice with high lattice energy.

-

Insufficient Solvation Energy:

-

In non-polar solvents , the weak van der Waals interactions between the solvent and the ions release very little energy, far from enough to overcome the lattice energy.[11][12]

-

In polar aprotic solvents , while the negative end of the solvent's dipole can interact with the sodium cations, the bulky and charge-diffuse citrate anion is poorly solvated.

-

In polar protic solvents , while there is some potential for hydrogen bonding, the overall solvation energy is still generally insufficient to overcome the high lattice energy of the salt. The presence of the water of hydration also plays a complex role; these water molecules are already engaged in stabilizing the crystal lattice.

-

The interplay of these factors is visualized in the diagram below:

Quantitative and Qualitative Solubility Data

Obtaining precise, quantitative solubility data for sodium citrate dihydrate in a wide range of organic solvents is challenging due to its very low solubility. Much of the available data is qualitative. The following table summarizes the available information.

| Solvent | Type | Solubility | Source(s) |

| Alcohols | |||

| Methanol | Polar Protic | Very slightly soluble to practically insoluble | [13] (Anhydrous form shows low solubility) |

| Ethanol (95-96%) | Polar Protic | Practically insoluble | [2][3][4][14][15][16][17] |

| Isopropyl Alcohol | Polar Protic | Practically insoluble | [16] |

| Polyols | |||

| Glycerol | Polar Protic | Soluble | [1][6] |

| Ethylene Glycol | Polar Protic | Difficult to dissolve | [8] |

| Propylene Glycol | Polar Protic | Data not readily available | |

| Ketones | |||

| Acetone | Polar Aprotic | Insoluble | - |

| Amides | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not readily available | |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble | [18] |

| Ethers | |||

| Diethyl Ether | Non-polar | Practically insoluble | [15] |

Note: "Practically insoluble" is a pharmacopeial term generally indicating that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocol for Determining Low Solubility

For a self-validating system to determine the solubility of sodium citrate dihydrate in organic solvents, especially where solubility is expected to be low, a robust experimental protocol is essential. The following method is adapted from established guidelines for solubility determination of salts and poorly soluble compounds.[19] This protocol is based on the principle of achieving equilibrium saturation followed by quantitative analysis of the supernatant.

Principle

An excess of sodium citrate dihydrate is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of dissolved sodium citrate in the liquid phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).

Materials and Equipment

-

Sodium Citrate Dihydrate (analytical grade, with known purity and particle size distribution)

-

Organic Solvents (HPLC grade or equivalent, with low water content)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or IC system with a suitable detector (e.g., UV, conductivity, or mass spectrometer)

Experimental Workflow

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of sodium citrate dihydrate to a sealed container with a known volume of the organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Causality: Using an excess of the solid ensures that the solution reaches its maximum saturation point at the given temperature, which is the definition of solubility.

-

-

Equilibration:

-

Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points until the concentration of the solute in the supernatant remains constant.

-

Causality: Constant agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. Reaching a plateau in concentration over time confirms that equilibrium has been established.

-

-

Phase Separation:

-

Remove the container from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles. The filtration should be performed at the same temperature as the equilibration to avoid precipitation.

-

Causality: Filtration is a critical step to ensure that only the dissolved solute is being measured. Any suspended solid particles would lead to an overestimation of the solubility.

-

-

Quantification:

-

Analyze the clear filtrate using a validated analytical method. Given the low expected solubility, a sensitive method is required.

-

HPLC-UV: Citrate itself has a weak UV chromophore. A common method involves UV detection at a low wavelength (around 210 nm) after separation on a suitable column (e.g., a reversed-phase C18 column with an acidic mobile phase).[20]

-

Ion Chromatography (IC): IC with suppressed conductivity detection is a highly sensitive and specific method for the determination of anions like citrate.[11][21][22]

-

LC-MS/MS: For very low concentrations, liquid chromatography-tandem mass spectrometry offers excellent sensitivity and selectivity.[4]

-

Prepare a calibration curve using standard solutions of sodium citrate dihydrate in the same solvent system.

-

Causality: A validated, sensitive analytical method is necessary to accurately quantify the low concentrations of dissolved citrate. A calibration curve ensures that the instrumental response can be reliably converted to a concentration value.

-

-

Calculation:

-

Calculate the concentration of sodium citrate dihydrate in the original filtrate based on the measured concentration and any dilution factors used.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or molarity).

-

Conclusion

References

- Mr. Malt®. (2015, October 1).

- HiMedia Laboratories.

- ChemicalBook.

- Pediaa.Com. (2023, July 30).

- Soleymani, J., Jouyban-Gharamaleki, V., & Acree Jr, W. E. (2016). Solubility of trisodium citrate in water + methanol mixtures at various temperatures. Journal of Molecular Liquids, 221, 99-104.

- Guidechem.

- ResearchGate.

- ResearchGate.

- Chemistry LibreTexts. (2023, May 3). 9.

- Kaleemullah, T., et al. (2011). Sensitive ion chromatographic determination of citrate and formate in pharmaceuticals. Rasayan Journal of Chemistry, 4(4), 844-852.

- Jackson, P. E., & Haddad, P. R. (1993). Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1157-1163.

- ACS Publications. (2022, July 14).

- Quora. (2021, August 28). Why is solvation energy greater than lattice energy to dissolve an ionic compound?

- National Institutes of Health. (2016).

- Selleck Chemicals.

- Quora. (2017, July 21). Why don't non-polar solvents dissolve ionic compounds?

- Semantic Scholar. (2021, June 25). Trisodium Citrate Synthesis at Ambient Temperature Using Sodium Hydroxide Relatively in Excess and Citric Acid with Ethanol-90 a.

- ResearchGate. Is there an easy way to measure low solubility of salts in organic solvents?

- PubMed. (1985).

- Quora. (2018, July 9). Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents?

- ChemicalBook.

- ResearchGate. (2023, August 11).

- Boston University. (2007, October 18).

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- ResearchGate.

- Wikipedia.

- PubChem.

- YouTube. (2020, April 19). The Solution Process for Ionic and Molecular Compounds.

- ACS Publications. (2019, February 14).

- Metrohm.

- Jungbunzlauer. (2025, December 2).

- ResearchGate.

- atamankimya.com.

- 911Metallurgist. (2017, June 5).

- Sigma-Aldrich.

- Parchem.

- ResearchGate. Water/polyethylene glycol/sodium citrate: from the aqueous two-phase system to the complete phase diagram.

- PubChem.

- Skyhawk Chemicals. (2015, December 5).

- SysKem Chemie GmbH.

- SHIMADZU CORPORATION. No.

- SpringerLink. (2020, September 24).

- MDPI.

- Sigma-Aldrich. Citrate Assay Kit (MAK333) - Technical Bulletin.

- ResearchGate. (2025, August 7). (PDF)

- Megazyme. CITRIC ACID.

- Quora. (2018, August 3).

Sources

- 1. oecd.org [oecd.org]

- 2. Sodium citrate | 68-04-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Measurement of citrate in urine using liquid chromatography tandem mass spectrometry: comparison with an enzymatic method. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. helixchrom.com [helixchrom.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Separation of Citric Acid and Phosphate Ions in HILIC Chromatography | SIELC Technologies [sielc.com]

- 13. helixchrom.com [helixchrom.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. webassign.net [webassign.net]

- 18. selleckchem.com [selleckchem.com]

- 19. usercontent.one [usercontent.one]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Determination of urinary citrate by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition Profile of Trisodium Citrate Dihydrate for Pharmaceutical Applications

Introduction

Trisodium citrate, specifically its dihydrate form (Na₃C₆H₅O₇·2H₂O), is a ubiquitous excipient in the pharmaceutical industry, valued for its roles as a buffering agent, pH regulator, anticoagulant for blood products, and stabilizer in various formulations.[1][2][3] Its Generally Recognized As Safe (GRAS) status underscores its widespread use.[4] For researchers, scientists, and drug development professionals, a thorough understanding of its thermal behavior is not merely academic; it is a prerequisite for robust formulation design, process optimization, and ensuring final product stability and efficacy.

Thermal events such as dehydration and decomposition can significantly alter the physicochemical properties of an excipient, potentially compromising the quality of the pharmaceutical product. This guide provides an in-depth analysis of the thermal decomposition profile of trisodium citrate dihydrate, synthesizing data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA). We will explore the causality behind experimental choices and the practical implications of these thermal events in a pharmaceutical context.

The Multi-Stage Thermal Profile: A Sequential Breakdown

The thermal decomposition of trisodium citrate dihydrate is a multi-stage process, characterized by distinct, sequential events that can be precisely monitored using thermal analysis techniques. The process begins with the loss of water of hydration, followed by the complex decomposition of the anhydrous salt.

Stage I: Dehydration — The Initial Endothermic Event

The first significant thermal event is the release of the two molecules of water of crystallization. This process is a critical parameter for any manufacturing step involving heat, such as drying or granulation.

-

Thermal Event: TGA data reveals a sharp mass loss corresponding to the theoretical water content (12.2%). Experimental results show a mass loss of approximately 11.9%.[5]

-

Temperature Range: The dehydration process initiates at an onset temperature of approximately 158 °C (431 K) and reaches its maximum rate at a peak temperature of about 164 °C (437 K).[5]

-

Energetics: As observed in DSC thermograms, this dehydration is a sharp endothermic process, meaning it requires energy input to proceed, which is characteristic of breaking the bonds holding the water molecules within the crystal lattice.[5]

-

Structural Impact: Powder X-ray diffraction (PXRD) studies confirm that the loss of water fundamentally alters the crystal structure of the material, transforming the dihydrate form into its anhydrous state.[5]

Stage II & III: Anhydrous Decomposition and High-Temperature Transformation

Once the water of hydration is eliminated, the resulting anhydrous trisodium citrate remains stable until a much higher temperature, at which point a multi-step decomposition cascade begins.

-

Initial Anhydrous Decomposition: The degradation of the anhydrous salt commences at temperatures above 296 °C (569 K), with a distinct decomposition stage often observed with a peak rate around 325 °C.[5] This phase involves the initial fragmentation of the citrate molecule.

-

High-Temperature Transformation: A subsequent, more significant decomposition stage occurs at higher temperatures, with a peak rate observed around 489 °C under an inert nitrogen atmosphere. This process involves the breakdown of intermediate organic residues.

-

Final Residue Formation: The primary solid residue formed from this decomposition is sodium carbonate (Na₂CO₃).[6] At very high temperatures (e.g., >800 °C), further reactions can occur, including the decomposition of the carbonate to sodium oxide and the gasification of the carbonaceous residue by evolved CO₂, particularly under an inert atmosphere.

Evolved Gas Analysis (EGA): Unveiling the Reaction Mechanism

Identifying the gaseous byproducts released at each decomposition stage is crucial for elucidating the complete reaction mechanism. This is typically achieved by coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

-

Stage I (Dehydration): The sole gaseous product evolved is water (H₂O) .

-

Stage II & III (Anhydrous Decomposition): The decomposition of the organic citrate moiety is complex and releases a mixture of gases. The primary evolved species include carbon dioxide (CO₂) and carbon monoxide (CO) .[7] Depending on the atmosphere and temperature, other species like methane and various carbonyl compounds may also be formed. The specific ratio and identity of these gases provide insight into the fragmentation pathway of the citrate anion.

Data Presentation: Summary of Thermal Events

The quantitative data derived from thermal analysis is best summarized for comparative and practical use.

| Stage | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Primary Evolved Gases | Solid Residue |

| I | Dehydration | ~158[5] | ~164[5] | ~12[5] | H₂O | Anhydrous Trisodium Citrate |

| II | Initial Anhydrous Decomposition | ~296-310[5][8] | ~325 | Variable | CO₂, Carbonyls | Organic Intermediates |

| III | High-Temp. Transformation | >400 | ~489 | Variable | CO₂, CO, CH₄ | Sodium Carbonate, Carbon |

Visualizing the Process

Diagrams provide a clear, high-level overview of the decomposition pathway and the analytical workflow used to characterize it.

Caption: High-level schematic of the thermal decomposition pathway of trisodium citrate dihydrate.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, a standardized protocol for thermal analysis is essential. The combination of TGA and DSC provides a self-validating system: TGA quantifies mass changes, while DSC identifies the corresponding energetic transitions (endothermic or exothermic), confirming the nature of the event.

Standard Operating Procedure for TGA-DSC Analysis

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., Indium).

-

Sample Preparation: Accurately weigh 5–10 mg of trisodium citrate dihydrate powder into a clean, tared alumina or platinum crucible. Ensure an even, thin layer of sample at the bottom of the crucible.

-

Atmosphere Control: Place the sample in the instrument. Purge the furnace and balance with high-purity inert gas (Nitrogen or Argon) at a consistent flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a linear heating rate of 10 °C/min.[9]

-

-

Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the percentage mass loss for each distinct step.

-

From the DTG curve (the first derivative of the TGA curve), determine the peak temperatures, which represent the points of maximum reaction rate.

-

From the DSC curve, identify endothermic or exothermic peaks corresponding to the mass loss events and determine onset and peak temperatures.

-

Caption: Standardized workflow for the thermal analysis of pharmaceutical excipients.

Authoritative Grounding: Implications in Pharmaceutical Development

The thermal profile of trisodium citrate dihydrate is a critical dataset with direct implications for drug development professionals.

-

Formulation and Stability: The dehydration temperature is a critical process parameter. Uncontrolled loss of hydrate water during a manufacturing process like fluid-bed drying can lead to changes in powder flow, compressibility, and dissolution rate. Accelerated stability studies, which use elevated temperatures to predict shelf-life, must be designed with this dehydration event in mind to avoid misinterpretation of degradation data.[4][10]

-

Excipient-API Compatibility: Co-processing an Active Pharmaceutical Ingredient (API) with trisodium citrate at elevated temperatures (e.g., in melt extrusion or high-shear granulation) requires that the processing temperature remains well below the ~300 °C onset of citrate decomposition to prevent the formation of degradants that could affect the safety and efficacy of the final product.

-

Process Control: For lyophilization, understanding the thermal characteristics in the frozen state (glass transition, eutectic melt) via DSC is also vital, although distinct from the high-temperature decomposition profile discussed here.[11]

Conclusion

The thermal decomposition of trisodium citrate dihydrate is a well-defined, multi-stage process initiated by a distinct, endothermic dehydration event around 158 °C. This is followed by a series of higher-temperature decomposition steps of the anhydrous salt, beginning around 300 °C, which evolve gases such as CO₂ and CO and ultimately yield sodium carbonate as the primary solid residue.

For the pharmaceutical scientist, this profile is more than a chemical fingerprint; it is a practical roadmap for process development, formulation design, and stability assessment. By leveraging the insights from standardized thermal analysis techniques, professionals can harness the beneficial properties of trisodium citrate while mitigating the risks associated with its thermal instability, ensuring the development of safe, stable, and effective medicines.

References

-

Gao, J., Wang, Y., & Hao, H. (2012). Investigations on dehydration processes of trisodium citrate hydrates. Particuology, 10(4), 503-509. Available from: [Link]

-

Scribd. (n.d.). Dehydration Tribasic. Available from: [Link]

-

ResearchGate. (n.d.). Investigations on dehydration processes of trisodium citrate hydrates. Available from: [Link]

-

Quora. (2022). What does sodium citrate decompose into when heated? Available from: [Link]

-

ResearchGate. (n.d.). Solubility data of trisodium citrate hydrates in aqueous solution and crystal-solution interfacial energy of the pentahydrate. Available from: [Link]

-

Marcilla, A., Gómez-Siurana, A., & Valdés, F. (2018). TGA/FTIR study of the pyrolysis of sodium citrate and its effect on the pyrolysis of tobacco. Journal of Analytical and Applied Pyrolysis, 134, 537-547. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Trisodium citrate. PubChem Compound Database. Available from: [Link]

-

Ataman Kimya. (n.d.). TRISODIUM CITRATE DIHYDRATE. Available from: [Link]

-

Maslowska, J., & Baranowski, J. (1989). Thermal decomposition and thermofracto-chromatographic studies of metal citrates. Journal of Thermal Analysis, 35, 895-901. Available from: [Link]

-

The Structural Dependence of the Thermal Stability of Citrates. (2016). Journal of the Arkansas Academy of Science, 70, 26. Available from: [Link]

-

da Silva, A. M., et al. (2002). Synthesis, characterization and thermal analysis of 1:1 and 2:3 lanthanide(III) citrates. Journal of Thermal Analysis and Calorimetry, 67, 435-443. Available from: [Link]

-

Oreate AI. (2025). Understanding Trisodium Citrate: A Versatile Compound in Food and Medicine. Available from: [Link]

-

JETIR. (2018). Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Citrate Hydrate? Available from: [Link]

-

National Institutes of Health (NIH). (2017). Using evolved gas analysis–mass spectrometry to characterize adsorption on a nanoparticle surface. Analyst, 142(19), 3648-3654. Available from: [Link]

-

ResearchGate. (n.d.). Formation and Stability of Citric Acid-Sodium Citrate Solid Solutions. Available from: [Link]

-

ResearchGate. (n.d.). TGA analysis of iron citrate powder. Available from: [Link]

-

Canadian Journal of Hospital Pharmacy. (2006). Stability of Trisodium Citrate 4.0% and 46.7% in Polyvinyl Chloride Syringes. Available from: [Link]

-

Medium. (n.d.). The Versatile Applications of Tri Sodium Citrate in Food, Beverage, Nutraceuticals, and Industrial sector. Available from: [Link]

-

ResearchGate. (n.d.). TGA/FTIR study of the behavior of sodium and potassium citrates in the decomposition of 3R4F tobacco. Available from: [Link]

-

ResearchGate. (n.d.). Evolved Gas Analysis by Mass Spectrometry. Available from: [Link]

-

ResearchGate. (n.d.). DSC thermograms of sodium citrate buffer solutions with and without cryoprotectants. Available from: [Link]

-

Cargill. (n.d.). Trisodium Citrate Dihydrate Product Information. Available from: [Link]

Sources

- 1. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Understanding Trisodium Citrate: A Versatile Compound in Food and Medicine - Oreate AI Blog [oreateai.com]

- 4. cargill.com [cargill.com]

- 5. Investigations on dehydration processes of trisodium citrate hydrates [journal.hep.com.cn]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. Stability of Trisodium Citrate 4.0% and 46.7% in Polyvinyl Chloride Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 11. researchgate.net [researchgate.net]

A Guide to the Accurate Determination of the Molecular Weight of Trisodium Citrate Dihydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the accurate determination of a compound's molecular weight is a foundational necessity. It underpins a vast array of experimental calculations, from molarity preparations to stoichiometric analyses in complex reaction pathways. Trisodium citrate dihydrate, a common excipient, buffering agent, and anticoagulant, is a staple in many laboratories. Its hydrated nature necessitates a careful and methodical approach to calculating its molecular weight to ensure the reproducibility and accuracy of experimental outcomes. This guide provides a detailed, step-by-step methodology for this calculation, grounded in the fundamental principles of chemistry.

The Foundational Principle: Sum of Atomic Weights

The molecular weight of any compound is the sum of the atomic weights of its constituent atoms. For a hydrated compound like trisodium citrate dihydrate, it is crucial to account for the water molecules that are an integral part of its crystalline structure. The chemical formula for trisodium citrate dihydrate is C₆H₅Na₃O₇ · 2H₂O.[1] This formula indicates that each molecule of trisodium citrate is associated with two molecules of water.

Experimental Protocol: Calculating the Molecular Weight

The following protocol outlines the systematic calculation of the molecular weight of trisodium citrate dihydrate. This procedure is a self-validating system, as it relies on internationally accepted atomic weights of the elements.

Step 1: Deconstruct the Chemical Formula

First, we must identify all the elements present in trisodium citrate dihydrate and the number of atoms of each element.

-

Anhydrous Trisodium Citrate (C₆H₅Na₃O₇):

-

Carbon (C): 6 atoms

-

Hydrogen (H): 5 atoms

-

Sodium (Na): 3 atoms

-

Oxygen (O): 7 atoms

-

-

Water of Hydration (2H₂O):

-

Hydrogen (H): 4 atoms (2 molecules * 2 atoms/molecule)

-

Oxygen (O): 2 atoms (2 molecules * 1 atom/molecule)

-

Step 2: Tally the Total Number of Atoms for Each Element

Next, we sum the number of atoms for each element from both the anhydrous part and the water of hydration.

-

Total Carbon (C): 6

-

Total Hydrogen (H): 5 + 4 = 9

-

Total Sodium (Na): 3

-

Total Oxygen (O): 7 + 2 = 9

This gives us the overall molecular formula: C₆H₉Na₃O₉.[2][3]

Step 3: Utilize Standard Atomic Weights

The next critical step is to use the standard atomic weights for each element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of the elements found in nature.[4][5][6][7]

Step 4: Calculate the Contribution of Each Element to the Molecular Weight

Now, we multiply the number of atoms of each element by its respective atomic weight.

-

Carbon: 6 atoms * 12.011 amu/atom = 72.066 amu

-

Hydrogen: 9 atoms * 1.008 amu/atom = 9.072 amu

-

Sodium: 3 atoms * 22.990 amu/atom = 68.970 amu

-

Oxygen: 9 atoms * 15.999 amu/atom = 143.991 amu

Step 5: Sum the Atomic Contributions to Determine the Molecular Weight

Finally, we sum the contributions of all the elements to obtain the molecular weight of trisodium citrate dihydrate.

Molecular Weight = 72.066 + 9.072 + 68.970 + 143.991 = 294.099 amu

For practical laboratory purposes, this value is often rounded to two decimal places, yielding 294.10 g/mol .[1][19]

Data Presentation: Summary of Molecular Weight Calculation

The following table provides a clear and concise summary of the calculation.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 6 | 12.011[6][8] | 72.066 |

| Hydrogen | H | 9 | 1.008[5][9][10] | 9.072 |

| Sodium | Na | 3 | 22.990[4][11][12][13][14] | 68.970 |

| Oxygen | O | 9 | 15.999[7][15][16][17][18] | 143.991 |

| Total | 294.099 |

Visualization of the Molecular Components

To visually represent the components contributing to the molecular weight, the following diagram illustrates the relationship between the anhydrous trisodium citrate and the water of hydration.

Sources

- 1. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 2. A12274.0E [thermofisher.com]

- 3. Trisodium citrate dihydrate, 99% | Fisher Scientific [fishersci.ca]

- 4. Atomic Weight of Sodium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. testbook.com [testbook.com]

- 12. princeton.edu [princeton.edu]

- 13. Sodium - Wikipedia [en.wikipedia.org]

- 14. Sodium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. youtube.com [youtube.com]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

safety precautions for handling citric acid trisodium salt hydrate in a laboratory setting

An In-Depth Technical Guide to the Safe Laboratory Handling of Trisodium Citrate Dihydrate

This guide provides a comprehensive overview of the essential safety precautions for handling trisodium citrate dihydrate (CAS No. 6132-04-3) in a laboratory environment. While generally classified as a substance with low toxicity, a thorough understanding of its properties and potential hazards is critical for maintaining a safe research setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in authoritative safety data.

Hazard Identification and Risk Assessment: A Proactive Approach

Trisodium citrate dihydrate, also known as citric acid trisodium salt dihydrate, is not classified as a hazardous substance under most regulatory frameworks, including OSHA regulations.[1][2][3] However, this classification does not imply an absence of risk. The primary hazards are mechanical and physical rather than chemical.

-

Mechanical Irritation: As a crystalline powder, the dust can cause mild, transient irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[2][4] Symptoms may include redness in the eyes, coughing, or minor skin dryness.

-

Dust Explosion Potential: A significant, often overlooked hazard is the potential for dust to form an explosive mixture with air in the presence of an ignition source.[5][6] This risk is elevated when handling large quantities of fine powder in enclosed spaces with poor ventilation.

A systematic risk assessment is the cornerstone of laboratory safety. The logical workflow below illustrates the process of identifying hazards, evaluating risks, and implementing control measures before any experimental work begins.

Caption: Risk assessment workflow for handling trisodium citrate dihydrate.

Physicochemical Properties Relevant to Safety

Understanding the physical and chemical properties of a substance is fundamental to handling it safely. For instance, its high solubility in water dictates effective cleanup methods, while its stability informs proper storage conditions.

| Property | Value | Safety Implication | Source(s) |

| CAS Number | 6132-04-3 | Ensures correct substance identification. | [1][7][8] |

| Molecular Formula | C₆H₅Na₃O₇·2H₂O | Foundational chemical information. | [9] |

| Appearance | White crystalline powder or colorless crystals. | Visual identification. | [1][8][10] |

| Odor | Odorless. | Odor cannot be used as an indicator of exposure. | [1][8][10] |

| pH | 7.5 - 9.0 (5% aqueous solution). | Mildly basic solution; not a corrosive hazard. | [1][9] |

| Melting Point | > 300 °C (decomposes). | Stable at typical laboratory temperatures. | [1][7][11] |

| Water Solubility | ~720 g/L at 25 °C. | High solubility facilitates wet cleanup methods for spills. | [1] |

| Stability | Stable under normal ambient conditions. | Not prone to hazardous reactions under proper storage. | [1][7][11] |

| Explosive Properties | Not explosive, but fine dust can form explosive mixtures with air. | Requires control of dust and ignition sources. | [1][5] |

Hierarchy of Controls: A Multi-Layered Safety Strategy

The most effective safety strategies employ a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination, substitution) and uses less effective measures, like Personal Protective Equipment (PPE), as the final line of defense.

Caption: Hierarchy of controls for mitigating laboratory hazards.

Engineering Controls

These controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Ventilation: Use process enclosures, local exhaust ventilation (LEV), or other engineering controls to keep airborne dust levels low, especially when handling large quantities or when the material is agitated.[5] For smaller quantities, working in a well-ventilated area is sufficient.[1][12]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Implement detailed protocols for handling, storage, and disposal.

-

Hygiene Practices: Always wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in laboratory areas.[8][12] Keep work clothes separate and remove contaminated clothing promptly.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific task being performed.[1]

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face | Safety glasses with side-shields (EN 166 compliant) or chemical goggles. | Protects against mechanical irritation from airborne dust particles. | [2][8] |

| Hand | Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | Prevents skin contact and potential mild irritation. | [3] |

| Body | Laboratory coat. | Protects personal clothing from contamination. | [5] |

| Respiratory | Required only if ventilation is insufficient and dust is generated. Use an approved particulate filter respirator (e.g., P1, N95). | Prevents inhalation of dust which may cause respiratory tract irritation. | [1][5][12] |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible and safe experimental outcomes.

SOP 1: Weighing and Handling Solid Trisodium Citrate Dihydrate

-

Preparation: Ensure the work area is clean. If significant dust is anticipated, perform work in a fume hood or ventilated enclosure.

-

Don PPE: Put on the required PPE (lab coat, gloves, safety glasses).

-

Handling: Open the stock container carefully. Use a spatula or scoop to transfer the desired amount to a clean, tared weigh boat or beaker.

-

Minimize Dust: Handle the powder gently to minimize dust generation.[2][13] Avoid pouring from a height.

-

Closure: Securely close the stock container immediately after use.

-

Cleanup: Clean any minor spills on the balance or benchtop with a damp cloth. Dispose of contaminated materials according to institutional guidelines.

-

Hygiene: Wash hands thoroughly after completing the task.

SOP 2: Accidental Spill Cleanup

-

Assess the Spill: Determine the size of the spill and if there is an inhalation risk.

-

Secure the Area: Alert others in the vicinity.

-

Small Spills:

-

Large Spills:

-

Evacuate the area if a significant dust cloud is generated.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Use a shovel or scoop to transfer the bulk of the material into a labeled waste container.[5]

-

Clean the remaining residue by spreading water on the contaminated surface and collecting the slurry for disposal.[5]

-

-

Disposal: Dispose of all cleanup materials and spilled substance as non-hazardous chemical waste, in accordance with local and institutional regulations.[5][12]

SOP 3: Storage and Disposal

-

Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][8][12] The recommended storage temperature is between 10 - 30 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[1][5][11]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Do not allow the material to enter sewers or surface water.[8][12]

Emergency Procedures

In the event of an exposure or emergency, follow these established first-aid and fire-fighting measures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If symptoms like coughing or respiratory irritation persist, seek medical advice. | [1][2][7] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice. | [1][2][7] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [1][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Have the victim drink water (two glasses at most). If large quantities are swallowed or if feeling unwell, consult a physician. | [2][5][7] |

Fire-Fighting Measures

-

Fire Hazard: The substance itself is not flammable but may be combustible at high temperatures.[5] The primary fire-related hazard is the potential for fine dust to form an explosive mixture in the air.[4][5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][5][8]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO₂).[2][5][14]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) operated in positive pressure mode.[2][8]